molecular formula C20H21NO4 B1445101 Fmoc-N-(propyl)-glycine CAS No. 1310680-42-2

Fmoc-N-(propyl)-glycine

Cat. No.: B1445101
CAS No.: 1310680-42-2
M. Wt: 339.4 g/mol
InChI Key: VSSPPCXYCLZPJC-UHFFFAOYSA-N
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Description

Fmoc-N-(propyl)-glycine: is a derivative of glycine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the glycine is substituted with a propyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Fmoc chloride to protect the amino group, followed by alkylation with a propyl halide under basic conditions . Another method involves the use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for the protection step .

Industrial Production Methods: Industrial production of Fmoc-N-(propyl)-glycine often employs solid-phase synthesis techniques. The process involves loading the amino acid onto a resin, followed by sequential addition of reagents to introduce the Fmoc and propyl groups. This method allows for high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-(propyl)-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-N-(propyl)-glycine is widely used in peptide synthesis, particularly in the preparation of peptides with modified side chains. It serves as a building block for the synthesis of complex peptides and proteins .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a precursor for the production of various bioactive compounds .

Mechanism of Action

The mechanism of action of Fmoc-N-(propyl)-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

  • Fmoc-N-(methyl)-glycine
  • Fmoc-N-(ethyl)-glycine
  • Fmoc-N-(butyl)-glycine

Comparison: Fmoc-N-(propyl)-glycine is unique due to the presence of the propyl group, which imparts specific steric and electronic properties. Compared to Fmoc-N-(methyl)-glycine and Fmoc-N-(ethyl)-glycine, the propyl group provides greater hydrophobicity and bulkiness, which can influence the folding and stability of the resulting peptides. Fmoc-N-(butyl)-glycine, on the other hand, has a longer alkyl chain, which can further increase hydrophobic interactions but may also introduce steric hindrance .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPPCXYCLZPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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